molecular formula C18H21N3O2S2 B2824879 1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole CAS No. 1206998-24-4

1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2824879
CAS No.: 1206998-24-4
M. Wt: 375.51
InChI Key: AFEAZGLOSJUHPE-UHFFFAOYSA-N
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Description

1-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative intended for research and development purposes exclusively. This compound is presented as a high-purity material for use in laboratory settings and is not intended for diagnostic or therapeutic applications. Benzimidazole derivatives are a significant area of investigation in medicinal chemistry due to their diverse biological activities. The core benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets . Specifically, derivatives similar to this compound, which feature a piperidine moiety, have been identified as potential anti-inflammatory agents by modulating the production of inflammatory mediators such as nitric oxide (NO) and TNF-α . Furthermore, such molecular architectures are frequently explored in oncology research, particularly in the design and synthesis of novel kinase inhibitors that target key signaling pathways involved in cell proliferation . The integration of a sulfonyl group can influence the compound's physicochemical properties and its binding affinity to enzymatic targets. Researchers may utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules, or as a pharmacological tool for probing biological mechanisms. This product is strictly labeled "For Research Use Only" and is not meant for personal, medicinal, or veterinary use.

Properties

IUPAC Name

1-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-14-6-7-18(24-14)25(22,23)21-10-8-15(9-11-21)12-20-13-19-16-4-2-3-5-17(16)20/h2-7,13,15H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEAZGLOSJUHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction. The interaction of this compound with its targets and the resulting changes would depend on the specific biological targets it interacts with.

Biological Activity

1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole (CAS Number: 1206998-24-4) is a complex organic compound featuring a benzimidazole core, a piperidine ring, and a sulfonyl group attached to a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O2S2C_{18}H_{21}N_{3}O_{2}S_{2} with a molecular weight of approximately 375.5 g/mol. The structure includes key functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC₁₈H₂₁N₃O₂S₂
Molecular Weight375.5 g/mol
CAS Number1206998-24-4

Biological Activity Overview

The biological activity of compounds containing the benzimidazole nucleus has been extensively studied, revealing a wide array of pharmacological effects including:

  • Antimicrobial Activity : Benzimidazole derivatives have shown significant antibacterial and antifungal properties. For example, compounds similar to the target compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Properties : The benzimidazole scaffold is recognized for its anticancer potential, with numerous derivatives exhibiting cytotoxic effects against cancer cell lines. Studies have indicated that modifications in the side chains can enhance this activity .
  • Analgesic and Anti-inflammatory Effects : Piperidine derivatives have been noted for their efficacy in pain management and anti-inflammatory responses in preclinical trials.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the benzimidazole core is crucial for its pharmacological properties, while the piperidine ring may influence receptor binding and activity modulation.

Case Studies and Research Findings

Recent literature has documented various studies focusing on the biological activities of benzimidazole derivatives:

  • Antimicrobial Studies : A series of benzimidazole derivatives were synthesized and tested for their antimicrobial efficacy. For instance, compounds with specific substitutions exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
  • Anticancer Activity : In vitro studies have reported that certain derivatives possess potent anticancer activities against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Pain Management Trials : Clinical trials involving piperidine derivatives have shown promising results in managing chronic pain conditions, highlighting their potential as analgesics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Systems

A. Dibenzothiophene-linked Benzoimidazoles () Compounds such as 4-(1H-benzo[d]imidazol-1-yl)dibenzo[b,d]thiophene 5-oxide replace the thiophene-sulfonyl group with a dibenzothiophene sulfoxide. Synthesis involves H₂O₂-mediated oxidation (93% yield), contrasting with the Oxone-based method for the target compound .

B. Benzo[d]imidazol-2(3H)-one Derivatives ()
Examples like 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one replace the sulfonamide with a ketone group. This scaffold is central to isoform-selective phospholipase D (PLD) inhibitors. The absence of the sulfonyl group reduces electronegativity, impacting interactions with PLD1/2 active sites. Reductive amination and acylation are key synthetic steps, with halogenation (e.g., 5-F, 5-Br) modulating selectivity .

Sulfonamide Derivatives with Varied Substituents

A. Pyrazole-Sulfonamide Analogues () 2-(1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole (MR-S1-19) substitutes the thiophene with a pyrazole ring. Antiproliferative activity is noted, though specific targets are unconfirmed. Synthesis employs nucleophilic substitution and sulfonylation, yielding 374.2 [M+H]+ .

B. Ethoxyethyl-Substituted Benzoimidazoles ()
Compounds like 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride lack the sulfonyl group but share the piperidine-benzoimidazole backbone. The ethoxyethyl substituent may influence pharmacokinetics, such as metabolic stability. These derivatives are often used as intermediates for further functionalization .

Q & A

Basic: What are the common synthetic routes for 1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole?

The synthesis typically involves multi-step pathways:

  • Step 1: Preparation of the piperidine-sulfonyl intermediate by reacting 5-methylthiophene-2-sulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2: Functionalization of the piperidine core via reductive amination or alkylation to introduce the benzimidazole moiety.
  • Step 3: Final coupling using cross-coupling catalysts (e.g., Pd-based catalysts) or nucleophilic substitution reactions.
    Critical parameters include solvent choice (DMF or THF), temperature control (0–80°C), and purification via column chromatography .

Advanced: How can researchers optimize synthetic yields when steric hindrance from the 5-methylthiophene group limits reactivity?

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
  • Catalyst Screening: Employ palladium-XPhos or Buchwald-Hartwig catalysts to improve coupling efficiency in sterically challenging environments.
  • Microwave-Assisted Synthesis: Reduce reaction times and improve yields by 15–20% compared to conventional heating .

Basic: What structural features of this compound influence its biological activity?

The compound’s activity arises from:

  • Benzimidazole Core: Provides planar aromaticity for π-π stacking with biological targets (e.g., enzymes or DNA).
  • 5-Methylthiophene Sulfonyl Group: Enhances lipophilicity and metabolic stability.
  • Piperidine-Methyl Linker: Introduces conformational flexibility, enabling interactions with hydrophobic binding pockets .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

  • Substituent Variation: Replace the 5-methyl group on the thiophene ring with halogens (e.g., Cl, F) to modulate electronic effects and binding affinity.
  • Linker Modification: Test alkyl vs. aryl linkers to balance rigidity and solubility.
  • Bioisosteric Replacement: Substitute the sulfonyl group with phosphonate or carboxylate moieties to explore alternative binding modes. Data from analogous compounds show that such changes can increase IC50 values by 3–5 fold .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy: Confirm regiochemistry of the benzimidazole and sulfonyl groups (e.g., ¹H NMR: δ 7.8–8.2 ppm for aromatic protons).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₀N₃O₂S₂: 382.09).
  • HPLC-PDA: Assess purity (>95% for biological assays) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

  • Standardize Assays: Use CLSI-recommended broth microdilution for antimicrobial studies to minimize variability in MIC values .
  • Control for Solvent Effects: Compare DMSO vs. aqueous solubility to rule out false negatives in cell-based assays.
  • Meta-Analysis: Cross-reference datasets from PubMed and Scopus to identify outliers caused by assay conditions (e.g., pH sensitivity) .

Basic: What are the key stability considerations for storing this compound?

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control: Use desiccants to avoid hydrolysis of the sulfonyl group.
  • Solvent Compatibility: Prepare stock solutions in anhydrous DMSO (not water) to prevent precipitation .

Advanced: What strategies can improve the compound’s solubility for in vivo studies?

  • Prodrug Design: Introduce phosphate or acetate esters at the benzimidazole N-H position to enhance aqueous solubility.
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes, which can increase bioavailability by 40–60% in rodent models.
  • Co-Solvent Systems: Use cyclodextrin complexes or ethanol/Cremophor EL mixtures for intravenous administration .

Basic: Which biological targets are most commonly associated with this compound?

Preliminary studies suggest activity against:

  • Kinases: Inhibition of JAK2 and EGFR due to sulfonyl-piperidine interactions.
  • GPCRs: Antagonism of serotonin receptors (5-HT₃) via the benzimidazole core.
  • Microbial Enzymes: Disruption of bacterial DNA gyrase (IC₅₀ = 2.3 µM against E. coli) .

Advanced: How can computational modeling predict off-target effects?

  • Molecular Docking: Use AutoDock Vina to screen against the ChEMBL database, prioritizing targets with Glide scores < –8 kcal/mol.
  • MD Simulations: Analyze binding stability over 100 ns trajectories (AMBER force field) to identify potential cardiovascular or CNS side effects.
  • ADMET Prediction: SwissADME or ADMETLab 2.0 can flag hepatotoxicity risks from the thiophene sulfonyl group .

Basic: What are the ethical guidelines for handling this compound in preclinical studies?

  • Toxicity Screening: Perform acute toxicity tests in rodents (OECD 423) before chronic exposure studies.
  • Waste Disposal: Neutralize sulfonyl groups with 10% NaOH before incineration.
  • Institutional Approval: Secure IACUC and IBC approvals for in vivo or antimicrobial work .

Advanced: How can researchers validate hypothesized mechanisms of action for this compound?

  • CRISPR-Cas9 Knockout: Delete putative target genes (e.g., EGFR) in cell lines to confirm loss of compound efficacy.
  • SPR Biosensing: Measure real-time binding kinetics (KD values) to purified enzymes.
  • Metabolomic Profiling: Use LC-MS to track downstream pathway disruptions (e.g., ATP depletion in treated cancer cells) .

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